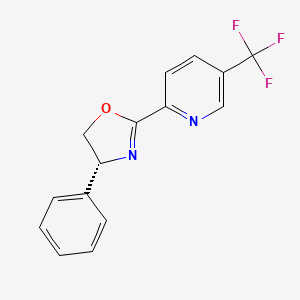

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic molecule featuring a 4,5-dihydrooxazole core. Its molecular formula is C₁₅H₁₁F₃N₂O , with a molecular weight of 292.26 g/mol . The oxazole ring is fused to a phenyl group at the 4-position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 2-position. The stereochemistry at the 4-position is specified as R, denoting the absolute configuration of the chiral center.

The IUPAC name reflects the connectivity of substituents: the phenyl group occupies the 4-position of the oxazole, while the 5-(trifluoromethyl)pyridin-2-yl moiety is attached to the 2-position. The dihydrooxazole ring adopts a puckered conformation due to the presence of two adjacent single bonds, enabling non-planar geometry.

Crystallographic Characterization via X-ray Diffraction

While explicit X-ray crystallography data for this compound are not publicly available in the provided sources, theoretical models and analogous compounds suggest key structural features:

| Feature | Description |

|---|---|

| Core Geometry | Oxazole ring with a 4,5-dihydro conformation, adopting a distorted chair-like arrangement. |

| Substituent Orientation | Phenyl group at C4 and pyridinyl-trifluoromethyl group at C2 adopt staggered conformations to minimize steric strain. |

| Hydrogen Bonding | Potential interactions between the oxazole oxygen and pyridine nitrogen, though dependent on crystal packing. |

These predictions align with structural data from similar oxazole derivatives, such as (S)-4-tert-butyl-2-(3,5-dichloropyridin-2-yl)-4,5-dihydrooxazole.

Conformational Dynamics in Solution Phase

In solution, the molecule exhibits conformational flexibility due to single-bond rotations. Key dynamic aspects include:

- Oxazole Ring Flipping : The dihydrooxazole ring can interconvert between envelope and twist-boat conformations, influenced by solvent polarity and temperature.

- Phenyl Group Rotation : Free rotation around the C4–C(phenyl) bond allows the phenyl group to adopt multiple orientations, modulating steric interactions.

- Pyridinyl-Trifluoromethyl Group Mobility : The 5-(trifluoromethyl)pyridin-2-yl substituent may rotate about the C2–N bond, though restricted by electronic effects of the electron-withdrawing trifluoromethyl group.

NMR studies (e.g., ¹H and ¹⁹F) would provide insights into dynamic processes, though specific data for this compound are not reported in the provided sources.

Chirality Analysis and Absolute Configuration Determination

The R configuration at C4 is critical for the compound’s stereochemical identity. Determination methods include:

The enantiomeric excess (ee) of the (R)-form is typically >99%, as indicated by suppliers.

Comparative Structural Analysis with Diastereomeric Forms

The (R)-enantiomer contrasts with its diastereomers in stereochemistry and properties. Key comparisons include:

Other diastereomers, such as 4,5-diphenyl derivatives, differ in substituent bulk and electronic effects.

Summary of Key Structural Features

- Stereochemical Rigidity : The oxazole ring’s conformation is locked in a dihydro state, with steric bulk from the phenyl and trifluoromethyl groups influencing geometry.

- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing character, modulating reactivity at the pyridine ring.

- Chirality-Dependent Properties : The R configuration dictates interactions in chiral environments, critical for applications in asymmetric synthesis or ligand design.

Eigenschaften

IUPAC Name |

(4R)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOJKEJLMYATFV-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.

Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This step usually involves a nucleophilic substitution reaction where the pyridine ring is functionalized with a trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the dihydrooxazole ring, potentially opening it to form amino alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole serves as a versatile building block in organic synthesis. Its structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It has been utilized in the synthesis of more complex molecules through various chemical reactions, including cyclization and nucleophilic substitution reactions .

Biological Research

In biological studies, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool for probing enzyme functions and receptor activities. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, which is crucial for its role in studying biochemical pathways .

Case Study: In Vitro Studies

Research has shown that similar compounds exhibit inhibitory effects against cholinesterases and β-secretase, suggesting potential applications in Alzheimer's disease treatment. The observed IC50 values ranged from 10.4 μM to 24.3 μM, indicating moderate inhibition levels that may also apply to (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole .

Medicinal Applications

The compound is being explored for its therapeutic properties. It may serve as a lead compound for drug development targeting specific diseases due to its favorable interactions with biological targets. The structural features contribute to its stability and potential efficacy in modulating various biochemical pathways .

Mechanism of Action

The mechanism involves interactions with molecular targets that can modulate signaling pathways related to inflammation and neurodegenerative diseases. The trifluoromethyl group plays a significant role in enhancing the compound's binding affinity .

Industrial Applications

In the industrial sector, (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is utilized in developing advanced materials such as electronics, coatings, and polymers. Its unique chemical properties make it suitable for various applications requiring high-performance materials .

Wirkmechanismus

The mechanism of action of ®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the dihydrooxazole ring provides structural stability. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) (S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1)

- Key Differences : The tert-butyl group at the 4-position increases steric bulk compared to the phenyl group in the target compound.

- Applications : Demonstrated high enantioselectivity (up to 99% ee) in Pd(II)-catalyzed additions of arylboronic acids to cyclic N-sulfonylketimines .

- Synthesis : Improved synthetic route involving palladium trifluoroacetate complexes .

(b) (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Key Differences : Isopropyl substituent at the 4-position reduces aromatic interactions compared to phenyl.

- Commercial Availability : CAS 2010973-00-7, priced at €38–305/g .

(c) (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Isostructural Thiazole Derivatives

4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Catalytic Performance in Asymmetric Reactions

Palladium-Catalyzed Reactions

- (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole: Used in redox-relay Heck alkenylation of trisubstituted alkenols, achieving high enantiomeric excess (ee) .

- (S)-L1 : Superior enantioselectivity (up to 99% ee) in arylboronic acid additions, attributed to tert-butyl steric effects .

Gold-Catalyzed Reactions

Physical and Spectral Data Comparison

Biologische Aktivität

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, a compound with the chemical formula and a molecular weight of 292.26 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C15H11F3N2O |

| Molecular Weight | 292.26 g/mol |

| IUPAC Name | (4R)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| CAS Number | 1835671-08-3 |

| PubChem CID | 132938604 |

The biological activity of (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is attributed to its unique structural features. The trifluoromethyl group enhances binding affinity to various biological targets, while the dihydrooxazole ring contributes to the compound's stability. This compound potentially modulates several biochemical pathways, which may lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit antibacterial and antiviral properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Compounds containing oxazole rings have been studied for their anti-inflammatory properties. The ability of (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole to inhibit cyclooxygenase enzymes could contribute to reduced inflammation .

- Cytotoxicity : Preliminary assessments indicate potential cytotoxic effects against cancer cell lines. For instance, related compounds have shown inhibitory effects on breast cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory effects of similar compounds against cholinesterases and β-secretase, highlighting their potential in Alzheimer's disease treatment. The results indicated moderate inhibition levels (IC50 values ranging from 10.4 μM to 24.3 μM), suggesting that (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may also exhibit similar activities .

- Structure-Activity Relationship (SAR) : Research on related oxazoles has established a SAR framework indicating that modifications in the phenyl or pyridine rings can significantly impact biological activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance activity against various enzyme targets .

- Molecular Docking Studies : Computational studies have demonstrated favorable interactions between this compound and target proteins involved in inflammation and neurodegenerative diseases. These interactions are primarily due to hydrogen bonding and halogen interactions facilitated by the trifluoromethyl group .

Summary

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a promising compound with diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Ongoing research into its mechanisms of action and structure–activity relationships will be crucial for developing therapeutic applications.

Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential across various medical fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric excess?

- Methodological Answer : The compound can be synthesized via a two-step process:

Imidate Intermediate Formation : React 5-(trifluoromethyl)pyridine-2-carboxylic acid with a chiral amino alcohol (e.g., (R)-2-phenylglycinol) using carbodiimide coupling agents (e.g., DCC or EDCI) under inert conditions.

Cyclization : Heat the intermediate in a polar aprotic solvent (e.g., toluene or THF) with a catalytic acid (e.g., p-toluenesulfonic acid) to form the oxazoline ring.

Enantiomeric excess (≥97% ee) is achieved by using enantiopure amino alcohols and rigorous purification via recrystallization (DMF/EtOH mixtures) .

Q. Which analytical techniques are most reliable for confirming the structure and enantiopurity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns and stereochemistry (e.g., diastereotopic protons in the oxazoline ring) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to quantify enantiomeric excess .

- X-ray Crystallography : For absolute configuration confirmation, particularly when resolving disputes in stereochemical assignments .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances oxidative stability and resistance to metabolic degradation. Reactivity studies should include:

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.

- Hydrolytic Stability Tests : Monitor decomposition in aqueous buffers (pH 1–13) at 25–60°C using LC-MS .

Advanced Research Questions

Q. What strategies improve enantioselectivity when using this compound as a ligand in asymmetric catalysis?

- Methodological Answer :

- Metal Coordination Optimization : Screen transition metals (e.g., Pd(II), Cu(I), or Ru(II)) and counterions (e.g., trifluoroacetate vs. chloride) to enhance chiral induction. For example, Pd(II) trifluoroacetate complexes showed >90% ee in asymmetric additions to N-sulfonylketimines .

- Solvent Effects : Use low-polarity solvents (e.g., dichloromethane) to minimize ligand dissociation and improve stereocontrol .

Q. How can researchers resolve contradictions in enantioselectivity data reported across studies?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (temperature, solvent, catalyst loading) to isolate variables.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to analyze transition-state geometries and identify steric/electronic factors influencing selectivity .

Q. What modifications to the oxazoline core enhance catalytic performance in challenging substrates?

- Methodological Answer :

- Substituent Engineering : Introduce bulky groups (e.g., tert-butyl or sec-butyl) at the 4-position of the oxazoline to increase steric hindrance. For example, (S)-4-((S)-sec-butyl) analogs improved turnover numbers in palladium-catalyzed cross-couplings .

- Heterocycle Replacement : Replace the pyridine ring with quinoline or thiophene derivatives to modulate electron density (synthesized via Suzuki-Miyaura coupling) .

Q. How can this ligand be immobilized for continuous-flow asymmetric synthesis?

- Methodological Answer :

- Solid Support Functionalization : Covalently attach the ligand to silica or polymer beads via a linker (e.g., 3-aminopropyltriethoxysilane).

- Flow Reactor Testing : Evaluate catalytic efficiency in a packed-bed reactor with residence times <10 minutes. A recent study achieved 85% yield and 92% ee in benzosultam synthesis using immobilized analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting catalytic activities for structurally similar oxazoline ligands?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Trace metal residues (e.g., Pd, Cu) in commercial ligands can alter reactivity. Pre-treatment with EDTA or recrystallization is advised .

- Substrate Scope Limitations : Activity may vary with substrate electronics. For example, electron-deficient arylboronic acids exhibit faster transmetallation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.